molecular formula C14H10ClFN6O3 B10899997 N-(4-chloro-2-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

N-(4-chloro-2-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10899997
M. Wt: 364.72 g/mol
InChI Key: YWNHZKZWFUWDKP-UHFFFAOYSA-N
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Description

N~3~-(4-CHLORO-2-FLUOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structural components, including a chlorofluorophenyl group, a nitropyrazole moiety, and a pyrazole carboxamide core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-CHLORO-2-FLUOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Core: Starting with the synthesis of the pyrazole ring, which can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Chlorofluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the pyrazole derivative reacts with 4-chloro-2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide: The final step includes the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-CHLORO-2-FLUOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Production of carboxylic acids and amines.

Scientific Research Applications

N~3~-(4-CHLORO-2-FLUOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its unique structural features.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N3-(4-CHLORO-2-FLUOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural components allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-(4-Chlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
  • N~3~-(4-Fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

Uniqueness

N~3~-(4-CHLORO-2-FLUOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds lacking these substituents.

This detailed overview provides a comprehensive understanding of N3-(4-CHLORO-2-FLUOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C14H10ClFN6O3

Molecular Weight

364.72 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C14H10ClFN6O3/c15-9-1-2-12(11(16)5-9)18-14(23)13-3-4-20(19-13)8-21-7-10(6-17-21)22(24)25/h1-7H,8H2,(H,18,23)

InChI Key

YWNHZKZWFUWDKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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